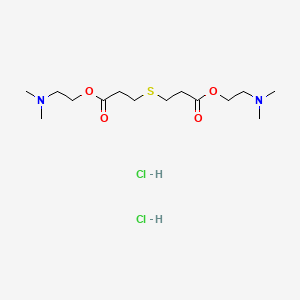
Propionic acid, 3,3'-thiodi-, bis(2-(dimethylamino)ethyl) ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionic acid, 3,3’-thiodi-, bis(2-(dimethylamino)ethyl) ester, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a thioether linkage between two propionic acid moieties, each esterified with 2-(dimethylamino)ethyl groups and further converted to its dihydrochloride salt form. Its unique structure imparts specific chemical and physical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3,3’-thiodi-, bis(2-(dimethylamino)ethyl) ester, dihydrochloride typically involves multiple steps:
Formation of Thiodipropionic Acid: The initial step involves the reaction of propionic acid with a sulfur source to form thiodipropionic acid.
Esterification: Thiodipropionic acid is then esterified with 2-(dimethylamino)ethanol under acidic conditions to form the bis(2-(dimethylamino)ethyl) ester.
Conversion to Dihydrochloride: The final step involves the conversion of the ester to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Purification: The product is purified through distillation or crystallization.
Salt Formation: The ester is converted to its dihydrochloride form using industrial-grade hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 3,3’-thiodi-, bis(2-(dimethylamino)ethyl) ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like alkyl halides, basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted amines.
Scientific Research Applications
Propionic acid, 3,3’-thiodi-, bis(2-(dimethylamino)ethyl) ester, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of propionic acid, 3,3’-thiodi-, bis(2-(dimethylamino)ethyl) ester, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether linkage and dimethylamino groups allow it to bind to specific sites, modulating biochemical pathways. Its ester groups facilitate its incorporation into lipid membranes, enhancing its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Propionic acid, 3,3’-thiodi-, dimethyl ester: Similar structure but lacks the dimethylamino groups.
Propionic acid, 3,3’-thiodi-, didodecyl ester: Contains longer alkyl chains, resulting in different physical properties.
Uniqueness
Propionic acid, 3,3’-thiodi-, bis(2-(dimethylamino)ethyl) ester, dihydrochloride is unique due to its combination of thioether linkage, ester groups, and dimethylamino functionalities. This combination imparts specific reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
102582-98-9 |
|---|---|
Molecular Formula |
C14H30Cl2N2O4S |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-[3-[2-(dimethylamino)ethoxy]-3-oxopropyl]sulfanylpropanoate;dihydrochloride |
InChI |
InChI=1S/C14H28N2O4S.2ClH/c1-15(2)7-9-19-13(17)5-11-21-12-6-14(18)20-10-8-16(3)4;;/h5-12H2,1-4H3;2*1H |
InChI Key |
ZXFDTMCWBGIGIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)CCSCCC(=O)OCCN(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















